molecular formula C7H12Cl3O5P B14741966 Dimethyl 1,1,1-trichloro-2-methyl-3-oxobutan-2-yl phosphate CAS No. 5155-86-2

Dimethyl 1,1,1-trichloro-2-methyl-3-oxobutan-2-yl phosphate

Cat. No.: B14741966
CAS No.: 5155-86-2
M. Wt: 313.5 g/mol
InChI Key: SNFGQLSLQMSTFC-UHFFFAOYSA-N
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Description

Dimethyl 1,1,1-trichloro-2-methyl-3-oxobutan-2-yl phosphate is a chemical compound with the molecular formula C₇H₁₂Cl₃O₅P It is known for its unique structure, which includes a phosphate group, a trichloromethyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1,1,1-trichloro-2-methyl-3-oxobutan-2-yl phosphate typically involves the reaction of dimethyl phosphate with 1,1,1-trichloro-2-methyl-2-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1,1,1-trichloro-2-methyl-3-oxobutan-2-yl phosphate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the replacement of the trichloromethyl group with various nucleophiles.

Scientific Research Applications

Dimethyl 1,1,1-trichloro-2-methyl-3-oxobutan-2-yl phosphate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound is studied for its potential effects on biological systems and its use in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the manufacture of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of dimethyl 1,1,1-trichloro-2-methyl-3-oxobutan-2-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, while the trichloromethyl group can undergo nucleophilic attack. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl phosphate: Lacks the trichloromethyl and ketone groups, making it less reactive.

    1,1,1-Trichloro-2-methyl-2-propanol: Contains the trichloromethyl group but lacks the phosphate and ketone groups.

    Methyl 3,3,3-trichloropropionate: Similar trichloromethyl group but different functional groups.

Uniqueness

Dimethyl 1,1,1-trichloro-2-methyl-3-oxobutan-2-yl phosphate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the phosphate and trichloromethyl groups allows for diverse chemical transformations and interactions with biological targets.

Properties

CAS No.

5155-86-2

Molecular Formula

C7H12Cl3O5P

Molecular Weight

313.5 g/mol

IUPAC Name

dimethyl (1,1,1-trichloro-2-methyl-3-oxobutan-2-yl) phosphate

InChI

InChI=1S/C7H12Cl3O5P/c1-5(11)6(2,7(8,9)10)15-16(12,13-3)14-4/h1-4H3

InChI Key

SNFGQLSLQMSTFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C(Cl)(Cl)Cl)OP(=O)(OC)OC

Origin of Product

United States

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